molecular formula C11H12N2 B11913815 2-(Isoquinolin-1-yl)ethanamine

2-(Isoquinolin-1-yl)ethanamine

Cat. No.: B11913815
M. Wt: 172.23 g/mol
InChI Key: NKAKAQCUSVBDFP-UHFFFAOYSA-N
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Description

2-(Isoquinolin-1-yl)ethanamine is an organic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-1-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of isoquinoline with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . Another method involves the reduction of 2-(Isoquinolin-1-yl)acetonitrile using hydrogen gas and a suitable catalyst, such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced amines

    Substitution: Substituted isoquinoline derivatives

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-1-yl)ethanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the heterocyclic ring.

    Isoquinoline: The parent compound of 2-(Isoquinolin-1-yl)ethanamine.

    2-(Quinolin-1-yl)ethanamine: A similar compound with a quinoline ring instead of an isoquinoline ring.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline ring system and ethanamine side chain make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-isoquinolin-1-ylethanamine

InChI

InChI=1S/C11H12N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7,12H2

InChI Key

NKAKAQCUSVBDFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCN

Origin of Product

United States

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